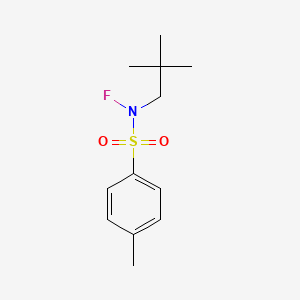![molecular formula C9H10ClN3S B8578602 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine](/img/structure/B8578602.png)
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is a chemical compound that is a metabolite of the neonicotinoid insecticide thiacloprid. It is formed through the action of cytochrome P450 enzymes in vivo, which convert thiacloprid into descyanothiacloprid. This compound is known for its potential binding to nicotinic acetylcholine receptors, making it toxic to mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is typically synthesized through the metabolic degradation of thiacloprid. The process involves the removal of the cyano group from thiacloprid, resulting in the formation of descyanothiacloprid. This reaction is catalyzed by cytochrome P450 enzymes under specific conditions .
Industrial Production Methods
Industrial production of descyanothiacloprid is not common, as it is primarily a metabolite rather than a directly synthesized compound. the production of thiacloprid, its precursor, involves the reaction of 6-chloro-3-pyridylmethyl chloride with thiazolidine-2-thione, followed by further chemical modifications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of descyanothiacloprid. These products can vary depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolic pathways of neonicotinoid insecticides and their degradation products.
Biology: It is used to investigate the toxicological effects of neonicotinoid metabolites on various organisms, including mammals and insects.
Medicine: Research on descyanothiacloprid helps in understanding the potential health risks associated with exposure to neonicotinoid insecticides.
Industry: It is used in environmental studies to assess the persistence and impact of neonicotinoid metabolites in soil and water
Mecanismo De Acción
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding disrupts neural transmission, leading to continuous stimulation of neurons and ultimately causing toxicity. The molecular targets involved include the α4β2 nicotinic acetylcholine receptors, which are critical for neural signaling .
Comparación Con Compuestos Similares
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is similar to other neonicotinoid metabolites, such as imidacloprid and acetamiprid. it is unique in its specific binding affinity to nicotinic acetylcholine receptors and its distinct metabolic pathway. Similar compounds include:
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different metabolic products.
Acetamiprid: A neonicotinoid insecticide with similar physicochemical properties but different degradation pathways
This compound’s uniqueness lies in its specific metabolic formation and its potential toxicological effects on mammals, making it a compound of interest in various scientific research fields.
Propiedades
Fórmula molecular |
C9H10ClN3S |
|---|---|
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2 |
Clave InChI |
WJLMZDWUGGHQEH-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
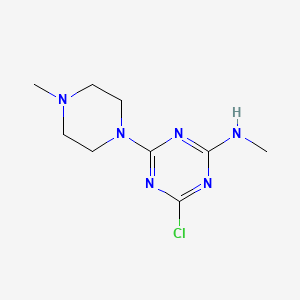

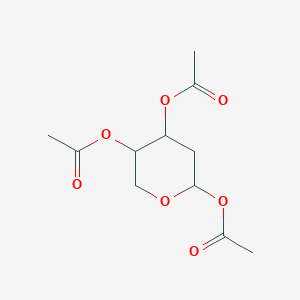
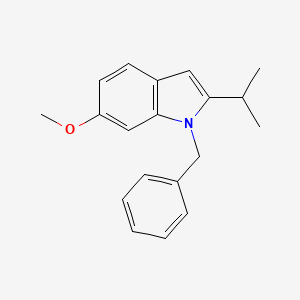
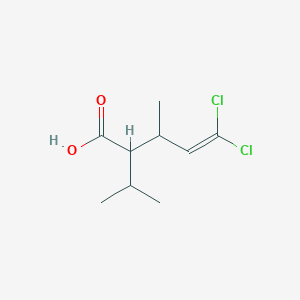
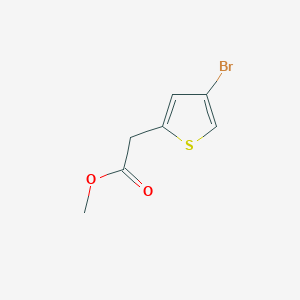
![[5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B8578576.png)
![3-bromo-N-butyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8578583.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-](/img/structure/B8578587.png)

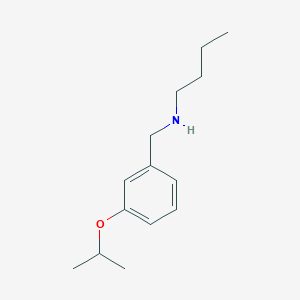
![2-(6-Amino-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetonitrile](/img/structure/B8578618.png)
